molecular formula C10H22N2 B3020819 2-(4-Methylpiperidin-1-yl)butan-1-amine CAS No. 953737-29-6

2-(4-Methylpiperidin-1-yl)butan-1-amine

Cat. No.: B3020819
CAS No.: 953737-29-6
M. Wt: 170.3
InChI Key: MPVDGJTZDIASNE-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)butan-1-amine is an organic compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-10(8-11)12-6-4-9(2)5-7-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVDGJTZDIASNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methylpiperidin-1-yl)butan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine
  • 2-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Uniqueness

2-(4-Methylpiperidin-1-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Biological Activity

2-(4-Methylpiperidin-1-yl)butan-1-amine, also referred to as N-(4-methylpiperidin-1-yl)butan-1-amine, is a compound with significant potential in pharmacology due to its structural characteristics. This article explores its biological activity, including its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₂N₂, with a molecular weight of approximately 170.3 g/mol. Its structure features a butan-1-amine backbone substituted with a 4-methylpiperidine moiety at the second carbon position. This configuration is thought to facilitate interactions with various biological targets, particularly in the central nervous system (CNS) .

While detailed mechanisms of action for this compound remain largely unexplored, preliminary studies suggest it may act as a versatile intermediate in organic synthesis and could exhibit pharmacological properties akin to those of other piperidine derivatives. Further research is needed to elucidate its precise interactions within biological systems .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is presented below:

Compound NameChemical FormulaUnique Features
3-(2-Methylpiperidin-1-yl)propan-1-amineC₉H₂₃N₂Contains a propanamine chain instead of butanamine
N,N-Dimethyl-2-(piperidin-2-yl)ethanamineC₁₁H₁₅N₂Features dimethyl substitution on the nitrogen atom
Bis(1-methylpiperidin-4-yl)amineC₁₂H₁₈N₂Contains two piperidine rings, enhancing steric bulk
2-(1-Isopropylpiperidin-2-yl)ethanamineC₁₁H₁₅N₂Isopropyl substitution provides unique steric effects

This table illustrates the structural diversity among piperidine derivatives and highlights the potential for varying biological activities based on structural modifications .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, there are several relevant findings from related research:

  • Neuropharmacology : Studies on similar piperidine compounds have shown efficacy in modulating neurotransmitter systems, indicating that this compound may share these properties. For instance, certain piperidine derivatives have been investigated for their roles as dopamine receptor antagonists or agonists .
  • Synthetic Applications : The compound has been noted for its utility in organic synthesis, acting as an intermediate for various chemical transformations. This aspect underscores its relevance not only in pharmacology but also in synthetic organic chemistry .
  • Potential Therapeutic Uses : Given its structural similarities to known pharmacological agents, ongoing studies aim to evaluate its potential as a therapeutic candidate for conditions such as anxiety and depression .

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